5-Bromo-6-methoxypicolinohydrazide
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Overview
Description
5-Bromo-6-methoxypicolinohydrazide: is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxypicolinohydrazide typically involves the bromination of a suitable precursor, followed by methoxylation and subsequent hydrazide formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxypicolinohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxypicolinohydrazide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its biological activity against certain diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypicolinohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
- 5-Bromo-6-chloronicotinate
- 5-Bromo-2-iodopyrimidine
- 5-Bromoindole-2-carboxylic acid hydrazone derivatives
Comparison: Compared to these similar compounds, 5-Bromo-6-methoxypicolinohydrazide is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other brominated pyridine derivatives. For example, the methoxy group can influence the compound’s reactivity and its interaction with biological targets .
Properties
Molecular Formula |
C7H8BrN3O2 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
5-bromo-6-methoxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O2/c1-13-7-4(8)2-3-5(10-7)6(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
HLNHVNUXPHNZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)NN)Br |
Origin of Product |
United States |
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